N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with a pyrazole derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with a piperidine derivative and a thiadiazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the compound.
2-Chloro-6-fluorobenzyl bromide: Another related compound with similar reactivity.
Uniqueness
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H22ClFN6O2S2 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-(1-ethylsulfonylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H22ClFN6O2S2/c1-2-31(28,29)27-10-6-13(7-11-27)18-23-24-19(30-18)22-17-8-9-26(25-17)12-14-15(20)4-3-5-16(14)21/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H,22,24,25) |
InChI Key |
JTCINFPUIIJOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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